Lumisantonin

CAS No.: 467-41-4

Cat. No.: VC1625143

Molecular Formula: C15H18O3

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 467-41-4 |

|---|---|

| Molecular Formula | C15H18O3 |

| Molecular Weight | 246.3 g/mol |

| IUPAC Name | 5,9,10-trimethyl-3-oxatetracyclo[7.4.0.01,10.02,6]tridec-12-ene-4,11-dione |

| Standard InChI | InChI=1S/C15H18O3/c1-8-9-4-6-13(2)14(3)10(16)5-7-15(13,14)11(9)18-12(8)17/h5,7-9,11H,4,6H2,1-3H3 |

| Standard InChI Key | DAGAGXCQQYCLAE-UHFFFAOYSA-N |

| SMILES | CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C |

| Canonical SMILES | CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C |

Introduction

Chemical Identity and Basic Information

Lumisantonin is a terpenoid lactone with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol . It is scientifically classified as a terpene lactone under the broader category of lipids and lipid-like molecules . The compound is also known by several other names and identifiers as presented in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 5,9,10-trimethyl-3-oxatetracyclo[7.4.0.01,10.02,6]tridec-12-ene-4,11-dione |

| CAS Registry Number | 467-41-4 |

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.30 g/mol |

| InChI Key | DAGAGXCQQYCLAE-UHFFFAOYSA-N |

| Exact Mass | 246.125594432 g/mol |

Lumisantonin is historically important in organic chemistry as it represents one of the well-studied cases of photochemical rearrangement in natural products .

Structural Characteristics

Crystallographic Data

The crystals of bromolumisantonin (used to elucidate the structure) are orthorhombic, belonging to the space group P2₁2₁2₁, with four molecules in a unit cell. The unit cell dimensions are a = 11.60 ± 0.02 Å, b = 16.043 ± 0.008 Å, and c = 7.876 ± 0.005 Å .

Structural Features

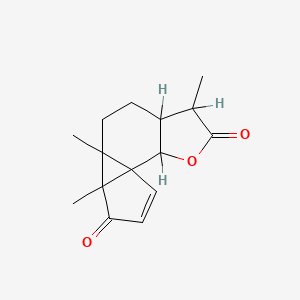

Lumisantonin possesses a fascinating molecular architecture consisting of four fused substituted rings :

-

A cyclopentenone ring

-

A distorted cyclohexane ring

-

A doubly methyl-substituted cyclopropane ring

-

A methyl-substituted γ-lactone ring

The cyclopentenone and cyclohexane rings are both cis-fused to the cyclopropane ring, while the γ-lactone ring is trans-fused to the cyclohexane ring . The packing of the molecules within the crystal structure is entirely determined by van der Waals interactions .

Physical and Chemical Properties

Lumisantonin exhibits distinctive physical and chemical properties that have been characterized through various analytical techniques.

Physical Properties

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 43.40 Ų |

| XlogP | 2.30 |

| Atomic LogP (AlogP) | 2.11 |

| H-Bond Acceptor Count | 3 |

| H-Bond Donor Count | 0 |

| Rotatable Bond Count | 0 |

These properties contribute to the compound's physicochemical behavior and potential biological interactions .

Spectroscopic Properties

Lumisantonin has been characterized using various spectroscopic techniques including NMR and mass spectrometry. Mass spectrometry data indicates that the molecular ion (m/z) peak is at 246, which corresponds to its molecular weight, with significant fragment peaks at m/z 135 and 217 .

Formation and Origin

Natural Sources

Lumisantonin has been reported to occur naturally in several Artemisia species, including Artemisia sericea, Artemisia ifranensis, and Artemisia tenuisecta .

Photochemical Formation

Lumisantonin is primarily known as a photochemical transformation product of α-santonin . This transformation occurs when santonin is irradiated in ethanolic solution . The photochemical rearrangement involves significant structural changes:

-

The C-3 carbonyl group in santonin moves to C-2 in lumisantonin

-

The C-4 methyl group shifts to C-1

This photochemical transformation represents one of the earliest studied organic photochemical reactions, with the initial report of santonin's photoreactivity dating back to 1834 when Trommsdorff observed that crystals of α-santonin turned yellow upon exposure to sunlight .

Chemical Transformations and Reactions

Lumisantonin undergoes several important chemical transformations that have been extensively studied.

Photochemical Transformations

When irradiated in cold aqueous acetic acid, lumisantonin is converted to photosantonic acid . The mechanism of this transformation has been the subject of detailed studies using advanced computational methods such as CASSCF and CASPT2 .

Research indicates that the (1)(nπ*) state is the accessible low-lying singlet state with notable oscillator strength under an excitation wavelength of 320 nm. This state can effectively decay to the (3)(ππ*) state through intersystem crossing. The (3)(ππ*) state plays a critical role in C-C bond cleavage during the photochemical transformation .

Thermal Rearrangement

Reaction Pathways

Based on different C-C bond rupture patterns during photolysis, the reaction pathways can be divided into paths A and B :

-

Path A arises from C1-C5 bond rupture and is favorable due to dynamic and thermodynamic preferences on the triplet excited-state potential energy surface.

-

Path B is derived from the cleavage of the C5-C6 bond, leading to a relatively stable intermediate compared to the one formed in path A. Path B is relatively facile for pyrolytic reactions .

Biological Properties

ADMET Profile

Lumisantonin's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been predicted using computational methods. The following table presents key ADMET properties:

| Property | Value | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Positive | 99.48% |

| Caco-2 | Positive | 67.08% |

| Blood Brain Barrier | Negative | 52.50% |

| Human oral bioavailability | Positive | 64.29% |

| Subcellular localization | Mitochondria | 54.51% |

| P-glycoprotein inhibitor | Negative | 93.64% |

| P-glycoprotein substrate | Negative | 78.84% |

These properties suggest that lumisantonin has good absorption properties but limited blood-brain barrier penetration .

Enzyme Interactions

Lumisantonin shows various interactions with metabolic enzymes as indicated below:

| Enzyme/Transporter | Inhibition/Substrate | Probability (%) |

|---|---|---|

| OATP2B1 | Non-inhibitor | 85.92% |

| OATP1B1 | Inhibitor | 90.29% |

| OATP1B3 | Inhibitor | 96.41% |

| MATE1 | Non-inhibitor | 94.00% |

| OCT2 | Non-inhibitor | 65.00% |

| BSEP | Non-inhibitor | 91.89% |

| CYP3A4 | Substrate | 57.84% |

| CYP2C9 | Non-substrate | 100.00% |

| CYP2D6 | Non-substrate | 88.99% |

| CYP3A4 | Non-inhibitor | 78.85% |

| CYP2C9 | Non-inhibitor | 86.40% |

These enzyme interaction profiles provide insights into the potential metabolic fate and drug interaction potential of lumisantonin .

Research Applications and Significance

Historical Significance

Lumisantonin holds historical significance in organic chemistry as it represents one of the earliest studied photochemical transformations . The investigation of its structure and reactions has contributed significantly to our understanding of photochemical rearrangements in complex natural products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume